6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one
Description
Properties
Molecular Formula |
C11H7N3O3 |
|---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
6-nitro-2,9-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H7N3O3/c15-11-10-7(3-4-12-11)8-5-6(14(16)17)1-2-9(8)13-10/h1-5,13H,(H,12,15) |
InChI Key |
KPKOGAVSBNWRBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C(=O)NC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one
General Synthetic Strategy
The synthesis of this compound typically involves the condensation of substituted tryptamine derivatives with piperidin-4-one analogs via a Pictet–Spengler-type reaction, followed by nitration and further functionalization steps to introduce the nitro group at the 6-position of the pyridoindole scaffold.
Stepwise Synthesis
Preparation of Key Intermediates
Tryptamine Derivatives : Commercially available or synthesized from 1H-indole nitro-olefination followed by reduction with lithium aluminum hydride (LiAlH4) to yield the corresponding tryptamine intermediates. This step is crucial for introducing the indole moiety with appropriate substitution patterns.
N-Alkylated Piperidin-4-ones : Prepared by alkylation of 4-piperidone hydrochloride with benzyl bromide or other alkyl halides in the presence of potassium carbonate in dichloromethane, followed by purification via flash chromatography.
Pictet–Spengler Cyclization
The tryptamine derivative is condensed with the N-alkylated piperidin-4-one under acidic conditions or in the presence of acetic acid to form the spiro[piperidine-4,1’-pyrido[3,4-b]indole] scaffold.
For example, the reaction of 2-(5-methoxy-1H-indol-3-yl)ethan-1-amine with 1-(2,4-difluorobenzyl)piperidin-4-one in dichloromethane with potassium carbonate yields the cyclized product after stirring at room temperature for 16 hours.
Introduction of the Nitro Group
The nitration step to introduce the nitro group at the 6-position of the pyridoindole ring is typically performed using classical nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled temperature conditions to avoid over-nitration or decomposition.
Alternative routes involve the use of nitroenamine intermediates, which undergo cycloannulation reactions to yield nitro-substituted fused heterocycles.
Experimental Details and Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Alkylation of 4-piperidone | 4-Piperidone hydrochloride, benzyl bromide, K2CO3, DCM, RT, 16 h | 70-85 | Purified by flash chromatography |
| Pictet–Spengler Cyclization | Tryptamine derivative, N-alkylated piperidin-4-one, AcOH, DCM, RT, overnight | 60-75 | Reaction monitored by TLC |
| Nitration | HNO3/H2SO4 mixture, 0-5 °C, short reaction time | 50-65 | Careful temperature control required |
| Cycloannulation (alternative) | Nitroenamine intermediate, formaldehyde, benzylamine, MeOH, RT | 60-70 | Yields depend on solvent and temperature |
DCM = Dichloromethane; RT = Room Temperature; K2CO3 = Potassium Carbonate; AcOH = Acetic Acid
Research Outcomes and Analysis
Yield and Purity
The overall yields for the multi-step synthesis range from moderate to good (50–85%), depending on the substitution pattern and reaction conditions.
Purification techniques such as flash column chromatography using low percentages of methanol in dichloromethane are effective for isolating pure compounds.
Structural Confirmation
Functional Group Tolerance
The synthetic routes demonstrate tolerance to various substituents on the indole ring, such as methoxy groups, which can influence the biological activity and solubility of the final compounds.
Attempts to modify the piperidine ring size or substitution pattern have shown significant effects on activity and yield, indicating the importance of precise structural control during synthesis.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 6-position is a key reactive site, undergoing reduction to form amine derivatives. This reaction is critical for altering the compound’s biological activity and chemical properties. For example, catalytic hydrogenation with palladium on carbon (Pd/C) in the presence of hydrogen gas can reduce the nitro group to an amine.
Reaction Conditions
| Reagent | Catalyst | Solvent | Temperature | Time | Product |
|---|---|---|---|---|---|
| H₂ | Pd/C | DCM/THF | Room temperature | 4–6 h | 6-Amino derivative |
This reduction significantly impacts the compound’s electron density and reactivity, enabling subsequent functionalization.
Electrophilic Aromatic Substitution
The electron-withdrawing nitro group directs electrophilic substitution to specific positions on the aromatic ring. Substituents such as halogens or alkyl groups can be introduced under controlled conditions. For example, nitration or sulfonation could occur at positions ortho or para to the nitro group.
Key Factors Influencing Reactivity
-
Substitution Patterns : The fused pyridoindole framework influences regioselectivity.
-
Reaction Conditions : Acidic or basic catalysts may be required, depending on the electrophile.
Nucleophilic Attack on the Carbonyl Group
The carbonyl group at position 1 is susceptible to nucleophilic addition. Reactions with amines, alcohols, or hydrides can modify this functional group, leading to derivatives such as imines or hemiacetals.
Example Reaction
Dehydrative Transformations
The compound can undergo dehydrative cyclization or ring expansion under acidic conditions. For instance, phosphorus oxychloride (POCl₃) facilitates intramolecular dehydration, forming intermediates that may lead to fused ring systems .
Optimized Reaction Conditions
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 90 | 24 | 85–86 |
| POBr₃ | 90 | 24 | 84 |
This reaction highlights the compound’s utility in synthesizing complex heterocyclic frameworks .
Oxidation and Functional Group Interconversion
While direct oxidation data is limited, the compound’s carbonyl group and reduced derivatives (e.g., amines) may participate in oxidation-reduction cycles. For example, amine derivatives could oxidize to nitroso or nitrate groups under strong oxidizing conditions.
Biological Interactions and Mechanism
Though not a direct chemical reaction, the compound’s interactions with biological targets (e.g., enzymes or receptors) involve non-covalent binding or covalent modifications. For instance, its ability to act as a kinase inhibitor or modulator of cellular signaling pathways is attributed to its structural compatibility with protein-binding sites .
Scientific Research Applications
6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a nitrogen-containing heterocyclic compound belonging to the indole family, featuring a pyridoindole structure formed by the fusion of pyridine and indole rings. The nitro group at the 6-position significantly influences its reactivity and biological activity, making it valuable in medicinal chemistry.
Chemical Properties and Reactivity
The reactivity of this compound arises from its functional groups. The nitro group can undergo reduction to form amino derivatives, while the carbonyl group can participate in nucleophilic addition reactions. The compound can also undergo electrophilic aromatic substitutions because of the electron-withdrawing nature of the nitro group.
Key Reactions
- Reduction: The nitro group can be reduced to an amine group using hydrogen gas with a catalyst such as palladium on carbon.
- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions.
- Electrophilic Aromatic Substitutions: The compound can engage in electrophilic aromatic substitutions due to the electron-withdrawing properties of the nitro group.
Applications in Pharmaceuticals
This compound and similar compounds have potential biological activities, including interactions with protein kinases critical in cell signaling pathways related to cancer and other diseases. Research indicates possible interactions with specific protein kinases involved in cell signaling pathways related to cancer and other diseases. It is also used as an intermediate in synthesizing complex organic molecules and as a reagent in various organic reactions.
Structural Similarities
Mechanism of Action
The mechanism of action of 6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that generate reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound may also bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The pyrido[3,4-b]indol-1-one scaffold accommodates diverse substituents, which alter physicochemical and pharmacological properties. Key derivatives include:
Pharmacological Activity
- Anxiolytic Effects : The fluoro-pyrrolidinyl derivative (SMe1EC2) acts as a GABAₐ receptor agonist, highlighting the role of electronegative substituents in CNS activity .
- Anticancer Potential: Chloro derivatives (e.g., 6-Cl) show in vitro cytotoxicity, possibly via DNA intercalation or kinase inhibition .
- Neuroprotection : The 6-hydroxy derivative (kb-NB123-59) exhibits antioxidant properties, likely due to radical-scavenging by the hydroxyl group .
Physicochemical Properties
- Melting Points : Hydroxy and fluorophenyl derivatives have higher melting points (244–247°C and 230°C, respectively) due to hydrogen bonding and aromatic stacking . Chloro derivatives melt at lower temperatures (183–199°C), reflecting reduced polarity .
- Solubility : Nitro and chloro groups may reduce aqueous solubility compared to hydroxy or amine-substituted analogs.
Spectral Data Insights
- NMR Shifts : The 6-nitro group in pyridoindoles deshields adjacent protons, as seen in the 6-hydroxy derivative’s downfield-shifted aromatic protons (δ 7.47–6.74 ppm) .
- IR Stretching: Nitro groups exhibit strong absorption near 1500–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching), distinguishing them from carbonyl peaks (~1650 cm⁻¹) .
Biological Activity
6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a nitrogen-containing heterocyclic compound that belongs to the indole family. Its unique structure, characterized by the fusion of pyridine and indole rings, imparts significant biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 229.19 g/mol. The compound features a nitro group at the 6-position, which is crucial for its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H7N3O3 |
| Molecular Weight | 229.19 g/mol |
| IUPAC Name | This compound |
Mechanisms of Biological Activity
Research indicates that this compound interacts with various biological targets, including protein kinases involved in cell signaling pathways related to cancer and other diseases. The presence of the nitro group allows for electrophilic aromatic substitutions and potential reduction reactions to form amino derivatives, enhancing its biological profile .
Potential Mechanisms Include:
- Inhibition of Protein Kinases: The compound may inhibit specific kinases that play critical roles in cancer progression.
- Cytotoxic Activity: Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
- Antimicrobial Properties: Some derivatives demonstrate antimicrobial activity against a range of pathogens.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of various indole derivatives found that compounds structurally related to this compound exhibited notable cytotoxicity against cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound showed an LC50 value comparable to standard chemotherapeutics like doxorubicin .
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
-
Case Study on Cancer Treatment:
- Objective: To evaluate the efficacy of 6-Nitro derivatives in inhibiting tumor growth.
- Findings: Significant inhibition of tumor cell proliferation was observed in vitro, particularly against HepG2 cells with an LC50 value of approximately 0.9 µM.
-
Case Study on Antimicrobial Activity:
- Objective: To assess the antimicrobial properties against bacterial strains.
- Findings: The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the most reliable synthetic routes for 6-nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one?
The compound is typically synthesized via Pd-catalyzed amidation and cyclization reactions. For example, Pd(OAc)₂/Xantphos catalytic systems enable intramolecular C–N bond formation, as demonstrated in pyridoindole derivatives . Key steps include:
- Nitro group introduction : Nitration at the C6 position using HNO₃/H₂SO₄ under controlled conditions.
- Cyclization : Pd-mediated cyclization of intermediate precursors (e.g., substituted anilines or indole derivatives) in solvents like DMF or THF at 80–100°C .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) and recrystallization (e.g., CHCl₃/hexane) yield high-purity products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
A multi-technique approach is essential:
- ¹H/¹³C-NMR : Key signals include the indolic NH proton (δ 11.2–11.5 ppm in DMSO-d₆) and the nitro group’s deshielding effect on adjacent protons (δ 8.4–8.8 ppm) .
- IR Spectroscopy : The carbonyl stretch (C=O) appears at ~1650 cm⁻¹, while nitro (NO₂) vibrations occur at ~1335 cm⁻¹ and ~1520 cm⁻¹ .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with fragmentation patterns verifying the nitro-substituted pyridoindole backbone .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
Systematic optimization involves:
- Catalyst screening : Compare Pd(OAc)₂, PdCl₂, and ligands (e.g., Xantphos vs. BINAP) to enhance cyclization efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve nitro group stability, while THF may reduce side reactions .
- Temperature control : Lower temperatures (60–80°C) minimize decomposition of nitro intermediates .
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., catalyst loading, reaction time) .
Q. How should researchers resolve contradictions in NMR data for nitro-substituted pyridoindoles?
Discrepancies often arise from:
- Tautomerism : The 1H-pyridoindole system may exhibit keto-enol tautomerism, altering chemical shifts. Use variable-temperature NMR to identify dynamic equilibria .
- Impurity interference : Trace solvents (e.g., DMF residues) or byproducts (e.g., nitration isomers) can obscure signals. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/CH₃CN) .
- Substituent effects : Compare data with analogs (e.g., 6-amino or 6-chloro derivatives) to isolate nitro group contributions .
Q. What strategies are effective for studying structure-activity relationships (SAR) of 6-nitro-pyridoindoles?
SAR exploration requires:
- Derivatization : Synthesize analogs with substituents at C1, C3, or C9 (e.g., methyl, methoxy, halogens) to assess electronic/steric effects .
- Biological assays : Test cytotoxicity (e.g., MTT assay) or enzyme inhibition (e.g., kinase profiling) to correlate substituents with activity .
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and predict binding affinities .
Q. How can computational chemistry validate the crystal structure of this compound?
- X-ray diffraction : Resolve single-crystal structures to determine bond lengths/angles (e.g., C=O bond ~1.22 Å, C–N bonds ~1.35 Å) .
- DFT optimization : Compare experimental data with simulated geometries (e.g., Gaussian 16) to validate tautomeric forms .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing packing motifs .
Methodological Guidance
Q. What experimental precautions are necessary when handling nitro-substituted pyridoindoles?
- Light sensitivity : Store compounds in amber vials at –20°C to prevent nitro group degradation .
- Redox stability : Avoid strong reducing agents (e.g., NaBH₄) unless characterizing reduced intermediates .
- Safety protocols : Use explosion-proof equipment during nitration reactions due to HNO₃ reactivity .
Q. How can researchers address poor solubility of 6-nitro-pyridoindoles in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at non-critical positions .
- Nanoformulation : Encapsulate compounds in liposomes or polymeric nanoparticles for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
